molecular formula C30H50N4O10 B15276401 (S)-2-((S)-1-((S)-2-((2S,3S)-2-Acetamido-3-methylpentanamido)-5-(tert-butoxy)-5-oxopentanoyl)pyrrolidine-2-carboxamido)-4-(tert-butoxy)-4-oxobutanoic acid

(S)-2-((S)-1-((S)-2-((2S,3S)-2-Acetamido-3-methylpentanamido)-5-(tert-butoxy)-5-oxopentanoyl)pyrrolidine-2-carboxamido)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B15276401
M. Wt: 626.7 g/mol
InChI Key: VJIKUCQJJKJDKR-ZKEZPVKKSA-N
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Description

(S)-2-((S)-1-((S)-2-((2S,3S)-2-Acetamido-3-methylpentanamido)-5-(tert-butoxy)-5-oxopentanoyl)pyrrolidine-2-carboxamido)-4-(tert-butoxy)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-((S)-2-((2S,3S)-2-Acetamido-3-methylpentanamido)-5-(tert-butoxy)-5-oxopentanoyl)pyrrolidine-2-carboxamido)-4-(tert-butoxy)-4-oxobutanoic acid involves several steps, each requiring precise reaction conditions. The process typically begins with the preparation of the individual building blocks, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((S)-2-((2S,3S)-2-Acetamido-3-methylpentanamido)-5-(tert-butoxy)-5-oxopentanoyl)pyrrolidine-2-carboxamido)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-((S)-1-((S)-2-((2S,3S)-2-Acetamido-3-methylpentanamido)-5-(tert-butoxy)-5-oxopentanoyl)pyrrolidine-2-carboxamido)-4-(tert-butoxy)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((S)-2-((2S,3S)-2-Acetamido-3-methylpentanamido)-5-(tert-butoxy)-5-oxopentanoyl)pyrrolidine-2-carboxamido)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((S)-1-((S)-2-((2S,3S)-2-Acetamido-3-methylpentanamido)-5-(tert-butoxy)-5-oxopentanoyl)pyrrolidine-2-carboxamido)-4-(tert-butoxy)-4-oxobutanoic acid: This compound shares structural similarities with other peptides and peptidomimetics, which are also studied for their biological activities and synthetic applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its complex structure makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H50N4O10

Molecular Weight

626.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C30H50N4O10/c1-10-17(2)24(31-18(3)35)26(39)32-19(13-14-22(36)43-29(4,5)6)27(40)34-15-11-12-21(34)25(38)33-20(28(41)42)16-23(37)44-30(7,8)9/h17,19-21,24H,10-16H2,1-9H3,(H,31,35)(H,32,39)(H,33,38)(H,41,42)/t17-,19-,20-,21-,24-/m0/s1

InChI Key

VJIKUCQJJKJDKR-ZKEZPVKKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)OC(C)(C)C)C(=O)O)NC(=O)C

Origin of Product

United States

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